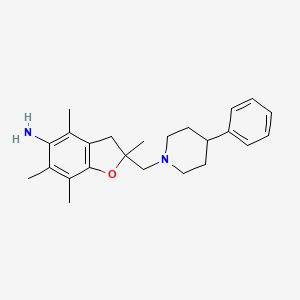
Lipid peroxidation inhibitor 1
Übersicht
Beschreibung
“Lipid peroxidation inhibitor 1” is a potent inhibitor of lipid peroxidation, with an IC50 value of 0.07 μM . It exhibits significant effects in the inhibition of lipid peroxidation .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves various chemical bonds and interactions . Unfortunately, the specific details about its molecular structure are not available in the current literature.
Chemical Reactions Analysis
“this compound” is involved in a variety of chemical reactions, particularly those related to the inhibition of lipid peroxidation . It plays a crucial role in neutralizing lipid radicals, thereby stopping the propagation reactions typical of lipid peroxidation .
Wissenschaftliche Forschungsanwendungen
Lipid Peroxidation: Role and Impact
Lipid peroxidation is a chemical reaction that significantly impacts living organisms' health and the quality and safety of consumer products. Its initiation can occur through various oxidants, involving both ROS-dependent and -independent pathways. This reaction is noteworthy for the capacity of lipid peroxyl radicals to react with non-oxidized lipids, propagating the reaction even without an external trigger. Given its complexity, regular antioxidant strategies are often inadequate, necessitating more tailored compounds or technologies. This necessitates a deep understanding of lipid peroxidation, its monitoring, and the methodology to evaluate natural products for lipid peroxidation inhibition (Félix et al., 2020).
Lipid Peroxidation and Human Health
Extensive research over the past few decades has established lipid peroxidation's crucial role in cell biology and human health. Key lipid peroxidation products like malondialdehyde (MDA) and 4-Hydroxy-2-Nonenal (4-HNE) have been identified as significant in both physiological and pathological processes, contributing to gene expression, cell survival, and promoting cell death. Their study also involves understanding their production, metabolism, and signaling mechanisms (Ayala et al., 2014).
Natural Extracts as Inhibitors
Research into natural extracts for inhibiting lipid peroxidation is an active field, exploring a variety of plant speciesand their extracts. For instance, methanolic extracts from different Nepalese medicinal plants have shown significant inhibitory effects on lipid peroxidation, with some extracts demonstrating notable potency. These findings have implications for treating inflammatory diseases using traditional plants (Kumar KC & Müller, 1999).
Protective Role in Brain Health
Lipid peroxidation inhibitors have demonstrated potential in protecting against neurological damage. Studies on U-101033E, a lipid peroxidation inhibitor, revealed its capacity to reduce neuronal damage in rat models of cerebral ischemia. These findings highlight the role of lipid peroxidation in reperfusion injury and the potential benefits of antioxidants like U-101033E in neurological protection (Soehle et al., 1998).
Lipid Peroxidation in Neurodegenerative Diseases
The link between lipid peroxidation and neurodegenerative diseases is an area of significant interest. Studies have shown that lipid peroxidation, a process involving oxygen-derived free radicals and polyunsaturated fatty acids, is extensively studied in various organisms and is closely linked to neurodegeneration. This connection is crucial for understanding disease pathogenesis and developing therapeutic strategies, emphasizing the importance of altered energy metabolism and mitochondrial dysfunction in neurodegenerative disorders (Reed, 2011).
Wirkmechanismus
“Lipid peroxidation inhibitor 1” works by inhibiting the process of lipid peroxidation, a chain reaction initiated by the hydrogen abstraction or addition of an oxygen radical, resulting in the oxidative damage of polyunsaturated fatty acids (PUFA) . It acts as an antioxidant and reduces the levels of lipid hydroperoxide and H2O2, thus playing a significant role in preventing lipid peroxidation and maintaining the structure and function of cell membranes .
Zukünftige Richtungen
The future directions of research on “Lipid peroxidation inhibitor 1” could involve further investigation into its mechanism of action, potential applications in treating diseases associated with lipid peroxidation, and its safety and hazards . Additionally, the development of novel therapeutic directions for ferroptosis in relation to inflammatory and cancer diseases could be a promising avenue .
Eigenschaften
IUPAC Name |
2,4,6,7-tetramethyl-2-[(4-phenylpiperidin-1-yl)methyl]-3H-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-16-17(2)23-21(18(3)22(16)25)14-24(4,27-23)15-26-12-10-20(11-13-26)19-8-6-5-7-9-19/h5-9,20H,10-15,25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJJFTDZPRQPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(O2)(C)CN3CCC(CC3)C4=CC=CC=C4)C(=C1N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



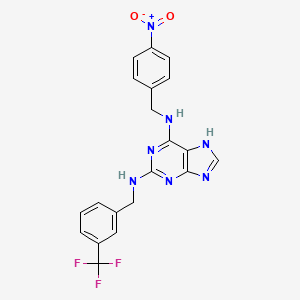
![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)
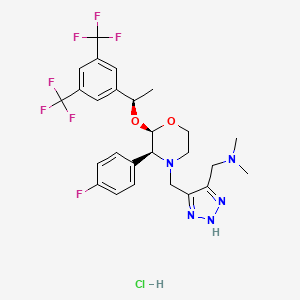
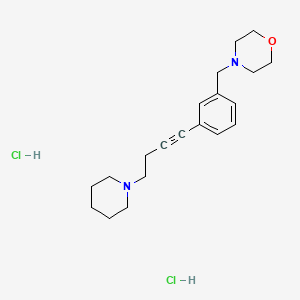
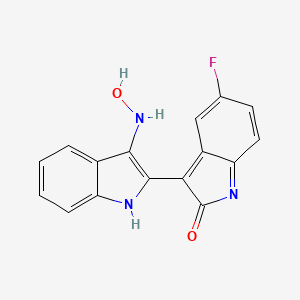
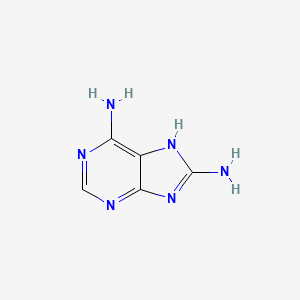
![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)
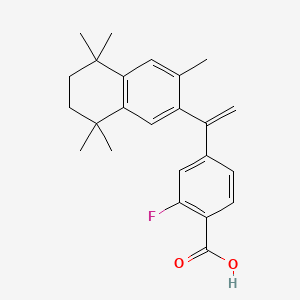
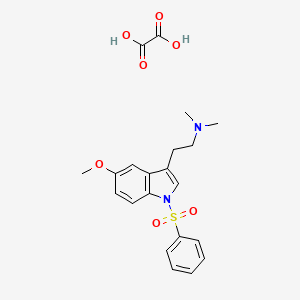
![N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )](/img/structure/B1662636.png)
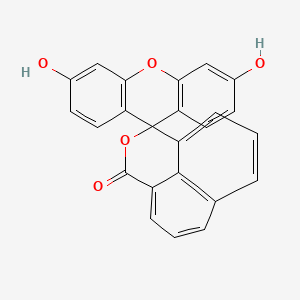
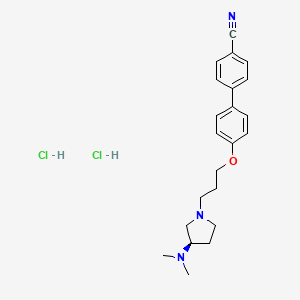
![5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide](/img/structure/B1662640.png)
![3-(3-tert-butyl-6,8-difluoro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-cyclopropyl-5-fluoro-4-methylbenzamide](/img/structure/B1662642.png)